molecular formula C9H8N2O B069249 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde CAS No. 181867-19-6

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Cat. No. B069249
M. Wt: 160.17 g/mol
InChI Key: VWOWVKAZVUBJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, typically involves condensation reactions of benzene-1,2-diamine with aldehydes under specific conditions. For instance, Ghichi et al. (2023) synthesized benzimidazole compounds by condensing benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, demonstrating the versatility of imidazole synthesis methods (Ghichi et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, has been studied using X-ray crystallography, revealing intricate details about their crystal systems and molecular geometry. Selvanayagam et al. (2010) determined the crystal structure of a related compound, providing insights into the monoclinic system and molecular dimensions of these compounds (Selvanayagam et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including copper-catalyzed oxidative coupling, which showcases their reactivity and utility in synthesizing more complex molecules. Li et al. (2015) developed a method for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling, highlighting the chemical versatility of imidazole derivatives (Li et al., 2015).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies on compounds like 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde provide valuable data on the physical characteristics of these compounds (Selvanayagam et al., 2010).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including reactivity, stability, and electronic structure, are essential for their application in organic synthesis and as intermediates in the production of pharmaceuticals and materials. Quantum chemical and spectroscopic investigations, such as those conducted by Polat and Yurdakul (2014), provide deep insights into the electronic properties and reactivity of these compounds (Polat & Yurdakul, 2014).

Scientific Research Applications

  • Photoluminescence Properties and Solution Behavior :

    • The organic ligand 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, related to the query compound, was used in the synthesis of zinc(II) mononuclear complexes. These complexes exhibited different photoluminescence properties under UV light, attributed to their distinct structural isomers induced by terminal anions (Li et al., 2019).
  • Synthesis of Imidazole Derivatives :

    • A study on the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, which are structurally similar to the query compound, highlighted their potential biological activities. These derivatives were converted into benzoxazole, benzothiazole, and benzoimidazole via a two-step reaction, suggesting the versatility of such compounds in chemical syntheses (Orhan et al., 2019).
  • Crystal Structure Analysis :

    • The crystal structure of a closely related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined using X-ray crystallography. This study provides insights into the molecular arrangement and could be significant for understanding the properties of similar compounds (Selvanayagam et al., 2010).
  • Synthesis of Novel Imidazoles :

    • Research on the synthesis of novel functionalized hydantoin derivatives, including those derived from imidazole carbaldehydes, demonstrated the potential of these compounds in chemical synthesis. The study highlighted microwave-assisted synthesis techniques, which could be applicable for similar compounds (Kamila et al., 2011).
  • Antimicrobial Activity :

    • A compound structurally akin to the query, 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, demonstrated antimicrobial action. This suggests potential biomedical applications for similar compounds (Ch, 2022).

properties

IUPAC Name

3-methylbenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOWVKAZVUBJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625816
Record name 1-Methyl-1H-benzimidazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

CAS RN

181867-19-6
Record name 1-Methyl-1H-benzimidazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181867-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized in a similar manner as described for intermediate J using methyl amine solution in MeOH instead of 2-pyrrolidin-1-yl-ethylamine to react with 3-fluoro-4-nitro-benzoic acid methyl ester (xiv) (tR 1.56 min (conditions 8), MH+=161).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Álvarez, C Gajate, P Puebla, F Mollinedo… - European journal of …, 2018 - Elsevier
Resistance to combretastatin A-4 is mediated by metabolic modification of the phenolic hydroxyl and ether groups of the 3-hydroxy-4-methoxyphenyl (B ring). Replacement of the B ring …
Number of citations: 19 www.sciencedirect.com
R Álvarez Lozano, C Gajate, MP Puebla Ibáñez… - 2018 - Elsevier Science Publishers …
Number of citations: 5

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